Cyclohexyl carbamate derivative 7
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Overview
Description
Cyclohexyl carbamate derivative 7 is a chemical compound belonging to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a cyclohexyl group attached to the carbamate moiety. Carbamates are known for their versatility and are widely used in various fields, including pharmaceuticals, agriculture, and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl carbamate derivative 7 typically involves the reaction of cyclohexylamine with a suitable carbonyl compound, such as dimethyl carbonate or phosgene. The reaction is usually carried out under mild conditions, often in the presence of a catalyst or a base to facilitate the formation of the carbamate bond. For example, the reaction of cyclohexylamine with dimethyl carbonate in the presence of a base like sodium hydroxide can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl carbamate derivative 7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexyl isocyanate, which is a valuable intermediate in the synthesis of polyurethanes.
Reduction: Reduction of this compound can yield cyclohexylamine, which can be further utilized in various chemical processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products:
Oxidation: Cyclohexyl isocyanate
Reduction: Cyclohexylamine
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Cyclohexyl carbamate derivative 7 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Cyclohexyl carbamate derivatives are explored for their potential use as prodrugs, which can enhance the bioavailability and efficacy of active pharmaceutical ingredients.
Mechanism of Action
Cyclohexyl carbamate derivative 7 can be compared with other carbamate derivatives, such as:
Methyl carbamate: A simpler carbamate with different physical and chemical properties.
Phenyl carbamate: Contains an aromatic ring, which can influence its reactivity and applications.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
- Methyl carbamate
- Phenyl carbamate
- Ethyl carbamate
- Butyl carbamate
- Benzyl carbamate
Properties
Molecular Formula |
C13H25NO2 |
---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
(2,3-dimethylcyclohexyl) N-butylcarbamate |
InChI |
InChI=1S/C13H25NO2/c1-4-5-9-14-13(15)16-12-8-6-7-10(2)11(12)3/h10-12H,4-9H2,1-3H3,(H,14,15) |
InChI Key |
NRBLABNDLCTIGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OC1CCCC(C1C)C |
Origin of Product |
United States |
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